molecular formula C17H15FO3 B13026586 Allyl 4-((3-fluorobenzyl)oxy)benzoate

Allyl 4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13026586
M. Wt: 286.30 g/mol
InChI Key: DWJFDYQTXULEPY-UHFFFAOYSA-N
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Description

Allyl 4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C17H15FO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl group, and the hydrogen atom of the hydroxyl group is replaced by a 3-fluorobenzyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Allyl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Allyl 4-((3-fluorobenzyl)oxy)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active 4-hydroxybenzoic acid and 3-fluorobenzyl alcohol. These products can then interact with various enzymes and receptors, leading to their biological effects .

Properties

Molecular Formula

C17H15FO3

Molecular Weight

286.30 g/mol

IUPAC Name

prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2

InChI Key

DWJFDYQTXULEPY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

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